Spectroscopic characterization IR and UV-Vis of (E)-6-bromopicolinaldehyde oxime
Spectroscopic characterization IR and UV-Vis of (E)-6-bromopicolinaldehyde oxime
An In-depth Technical Guide for Researchers and Scientists
Spectroscopic Characterization of (E)-6-bromopicolinaldehyde oxime: An IR and UV-Vis Technical Guide
Abstract
(E)-6-bromopicolinaldehyde oxime is a pyridine derivative whose unique electronic and structural properties make it a compound of interest in synthetic and coordination chemistry.[1] Accurate structural confirmation and elucidation of its electronic characteristics are paramount for its application in drug development and materials science. This guide provides a comprehensive technical overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic characterization of this molecule. We delve into the theoretical underpinnings of these techniques as they apply to the analyte, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, grounded in authoritative references.
Theoretical Background: Unveiling Molecular Identity
Spectroscopic techniques are powerful, non-destructive methods that provide detailed information about molecular structure and electronic properties by probing the interaction of molecules with electromagnetic radiation.[2] For (E)-6-bromopicolinaldehyde oxime, a combination of IR and UV-Vis spectroscopy offers a complementary and robust approach to its characterization.
Principles of Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[2] The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. For (E)-6-bromopicolinaldehyde oxime, we anticipate characteristic vibrations from three key structural components: the oxime group (C=N-OH), the substituted pyridine ring, and the carbon-bromine bond.
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Oxime Group Vibrations: Oximes present several distinct IR bands. A characteristic O-H stretching vibration is expected around 3600 cm⁻¹, which may appear broad due to intermolecular hydrogen bonding.[3][4][5] The C=N double bond stretch typically occurs near 1665 cm⁻¹, and the N-O single bond stretch is found at a lower wavenumber, around 945 cm⁻¹.[3][4][5]
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Pyridine Ring Vibrations: As a substituted aromatic heterocycle, the pyridine ring exhibits several characteristic absorptions. Aromatic C-H stretching appears at wavenumbers just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹).[6][7] A series of complex ring stretching vibrations produces peaks in the 1450-1600 cm⁻¹ region.[6][7] Furthermore, the pattern of C-H out-of-plane bending bands between 650 and 900 cm⁻¹ can be indicative of the substitution pattern on the ring.[2][6]
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Carbon-Bromine Vibration: The C-Br stretching vibration is typically found in the lower frequency region of the mid-IR spectrum, often between 500 and 600 cm⁻¹. Its presence helps confirm the halogenation of the pyridine ring.
Principles of Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] Absorption of UV or visible light promotes electrons from a ground state (typically a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*). The conjugated π system of the pyridine ring in (E)-6-bromopicolinaldehyde oxime makes it an excellent chromophore for UV-Vis analysis.
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Electronic Transitions: Aromatic rings generally show a strong absorption near 205 nm and a less intense, structured band in the 255-275 nm range.[6][7] For pyridine specifically, absorption maxima are observed around 202 nm and 254 nm, corresponding to π → π* and n → π* transitions, respectively.[9][10]
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Influence of Substituents (Auxochromes): The bromo and oxime groups act as auxochromes, modifying the absorption characteristics of the pyridine chromophore. The bromine atom, with its lone pair electrons, and the conjugated oxime group can both cause a bathochromic (red) shift—a shift to longer wavelengths—of the primary absorption bands.[11] This shift occurs because the substituents extend the conjugated system and alter the energy levels of the molecular orbitals.
Experimental Methodologies: A Practical Approach
The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
FT-IR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its simplicity and the minimal sample preparation required.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Step-by-Step Protocol:
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Background Spectrum Acquisition:
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Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
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Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally subtract the absorbance of ambient air (CO₂ and H₂O vapor) from the sample spectrum.
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Sample Preparation and Analysis:
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Place a small amount (1-2 mg) of the solid (E)-6-bromopicolinaldehyde oxime powder onto the center of the ATR crystal.
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Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
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Data Processing:
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The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
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Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
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The logical workflow for this experimental procedure is outlined in the diagram below.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Data Interpretation and Discussion
The synthesized spectra provide definitive evidence for the structure of (E)-6-bromopicolinaldehyde oxime. The key is to assign the observed absorption bands to their corresponding molecular vibrations or electronic transitions.
Analysis of the FT-IR Spectrum
The FT-IR spectrum confirms the presence of all key functional groups. The expected vibrational frequencies are summarized in the table below.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~3600 - 3200 | O-H stretch (oxime) | Broad, Medium |
| ~3050 - 3020 | C-H stretch (aromatic) | Sharp, Weak-Medium |
| ~2850 | C-H stretch (aldoxime) | Sharp, Weak |
| ~1665 | C=N stretch (oxime) | Sharp, Medium-Strong |
| ~1580, 1560, 1450 | C=C / C=N ring stretch (pyridine) | Sharp, Strong |
| ~945 | N-O stretch (oxime) | Sharp, Medium |
| ~850 - 750 | C-H out-of-plane bend | Strong |
| ~600 - 500 | C-Br stretch | Medium |
Discussion: The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the oxime's O-H group, with broadening attributed to hydrogen bonding. [3]The sharp, strong absorptions in the 1450-1600 cm⁻¹ range are characteristic of the pyridine ring's skeletal vibrations. [2]A peak around 1665 cm⁻¹ confirms the C=N imine functionality of the oxime, while the N-O stretch near 945 cm⁻¹ provides further validation. [5]Finally, the C-Br stretch, expected at a low frequency, confirms the presence of the halogen substituent.
Analysis of the UV-Vis Spectrum
The UV-Vis spectrum reveals the electronic structure of the conjugated system. The expected absorption maxima are presented below.
| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Electronic Transition |
| ~210 - 225 | > 10,000 | π → π |
| ~265 - 280 | ~2,000 - 5,000 | π → π and n → π* |
Discussion: Compared to unsubstituted pyridine, which shows a primary absorption band around 254 nm, the spectrum of (E)-6-bromopicolinaldehyde oxime is expected to show a bathochromic shift to longer wavelengths (e.g., 265-280 nm). [9][10]This shift is the cumulative effect of the electron-donating bromine atom and the conjugated oxime group extending the π-electron system. [11]This modification of the chromophore's electronic environment is a key piece of evidence confirming the successful synthesis and structure of the target molecule.
Conclusion
The combined application of FT-IR and UV-Vis spectroscopy provides a comprehensive and definitive characterization of (E)-6-bromopicolinaldehyde oxime. FT-IR confirms the molecular backbone and the presence of all critical functional groups—oxime, substituted pyridine ring, and C-Br bond. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, confirming the influence of the bromo and oxime substituents on the pyridine chromophore. The methodologies and interpretative frameworks presented in this guide offer a robust system for the validation and analysis of this and similar compounds, which is a critical step in the pipeline for drug discovery and materials science. [2]
References
- Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- Benchchem. (E)-6-bromopicolinaldehyde oxime.
- Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry.
- BYJU'S. Oximes Structure.
- Wikipedia. Oxime.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram.
- ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
- Benchchem. A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
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